molecular formula C28H21ClN4O6 B12495914 2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-chlorophenyl)acetamide

2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-chlorophenyl)acetamide

Cat. No.: B12495914
M. Wt: 544.9 g/mol
InChI Key: RNEVIESJJGKMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLOROPHENYL)-2-(4-{4-ACETAMIDO-5-OXOCHROMENO[4,3-D]PYRIMIDIN-2-YL}-2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of chlorophenyl, acetamido, and chromeno-pyrimidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-(4-{4-ACETAMIDO-5-OXOCHROMENO[4,3-D]PYRIMIDIN-2-YL}-2-METHOXYPHENOXY)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Reduction: Starting with 4-chlorophenyl, nitration followed by reduction can introduce the amino group.

    Acylation: The amino group is then acylated to form the acetamido derivative.

    Coupling Reactions: The chromeno-pyrimidinyl moiety is introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Methoxylation: The final step involves methoxylation to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-(4-{4-ACETAMIDO-5-OXOCHROMENO[4,3-D]PYRIMIDIN-2-YL}-2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can modify the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-(4-{4-ACETAMIDO-5-OXOCHROMENO[4,3-D]PYRIMIDIN-2-YL}-2-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-(4-{4-ACETAMIDO-5-OXOCHROMENO[4,3-D]PYRIMIDIN-2-YL}-2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-2-(4-{4-ACETAMIDO-5-OXOCHROMENO[4,3-D]PYRIMIDIN-2-YL}-2-METHOXYPHENOXY)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H21ClN4O6

Molecular Weight

544.9 g/mol

IUPAC Name

2-[4-(4-acetamido-5-oxochromeno[4,3-d]pyrimidin-2-yl)-2-methoxyphenoxy]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C28H21ClN4O6/c1-15(34)30-27-24-25(19-5-3-4-6-20(19)39-28(24)36)32-26(33-27)16-7-12-21(22(13-16)37-2)38-14-23(35)31-18-10-8-17(29)9-11-18/h3-13H,14H2,1-2H3,(H,31,35)(H,30,32,33,34)

InChI Key

RNEVIESJJGKMON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC(=C(C=C4)OCC(=O)NC5=CC=C(C=C5)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.